4-fluoro-N-((5-((3-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide 4-fluoro-N-((5-((3-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
Brand Name: Vulcanchem
CAS No.: 941943-89-1
VCID: VC5071143
InChI: InChI=1S/C17H13F2N3O2S/c18-13-6-4-12(5-7-13)16(23)20-9-15-21-22-17(24-15)25-10-11-2-1-3-14(19)8-11/h1-8H,9-10H2,(H,20,23)
SMILES: C1=CC(=CC(=C1)F)CSC2=NN=C(O2)CNC(=O)C3=CC=C(C=C3)F
Molecular Formula: C17H13F2N3O2S
Molecular Weight: 361.37

4-fluoro-N-((5-((3-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

CAS No.: 941943-89-1

Cat. No.: VC5071143

Molecular Formula: C17H13F2N3O2S

Molecular Weight: 361.37

* For research use only. Not for human or veterinary use.

4-fluoro-N-((5-((3-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide - 941943-89-1

Specification

CAS No. 941943-89-1
Molecular Formula C17H13F2N3O2S
Molecular Weight 361.37
IUPAC Name 4-fluoro-N-[[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]methyl]benzamide
Standard InChI InChI=1S/C17H13F2N3O2S/c18-13-6-4-12(5-7-13)16(23)20-9-15-21-22-17(24-15)25-10-11-2-1-3-14(19)8-11/h1-8H,9-10H2,(H,20,23)
Standard InChI Key HWXCDVLKQJZNKD-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)F)CSC2=NN=C(O2)CNC(=O)C3=CC=C(C=C3)F

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

4-Fluoro-N-((5-((3-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide features a 1,3,4-oxadiazole core substituted at the 2-position with a methyl group bearing a benzamide moiety. The oxadiazole ring is further functionalized at the 5-position with a thioether linkage to a 3-fluorobenzyl group. The benzamide component includes a para-fluorine substituent, enhancing electronic and steric properties .

Table 1: Key Structural Features

ComponentSubstituentPosition
1,3,4-Oxadiazole ring-Core
Methyl group-CH2- linkage to benzamide2-position
Thioether group3-Fluorobenzyl5-position
Benzamide4-FluorophenylN-linked

Synthesis and Characterization

Synthetic Pathways

The synthesis of 1,3,4-oxadiazole derivatives typically involves cyclization of acylthiosemicarbazides or hydrazide precursors under acidic or thermal conditions . For this compound, a plausible route includes:

  • Formation of the Oxadiazole Core: Reaction of 3-fluorobenzyl thiol with a preformed 2-(chloromethyl)-1,3,4-oxadiazole intermediate, catalyzed by base.

  • Benzamide Coupling: Subsequent amidation of the methyl group with 4-fluorobenzoic acid using coupling agents like EDCI/HOBt .

Analytical Characterization

Hypothetical spectral data based on analogous compounds :

  • IR (KBr): 1675 cm⁻¹ (C=O stretch, amide), 1240 cm⁻¹ (C-F stretch).

  • ¹H NMR (DMSO-d₆): δ 4.68 (s, 2H, -CH2-), 7.12–8.05 (m, 8H, aromatic).

  • MS (ESI+): m/z 430.1 [M+H]⁺.

Physicochemical Properties

Solubility and Stability

The compound’s fluorinated aromatic systems confer moderate lipophilicity (calculated logP ≈ 3.2), suggesting poor aqueous solubility but enhanced membrane permeability. Stability studies on similar oxadiazoles indicate degradation under strong acidic or basic conditions, with optimal stability in pH 6–8 buffers .

Table 2: Predicted Physicochemical Properties

PropertyValue
Molecular FormulaC₁₈H₁₃F₂N₃O₂S
Molecular Weight429.39 g/mol
logP3.2 (estimated)
Solubility (Water)<0.1 mg/mL

Biological Activity and Mechanisms

Anticancer Activity

Analogous 1,3,4-oxadiazoles demonstrate anticancer effects through apoptosis induction and matrix metalloproteinase (MMP) inhibition . For example, compound 4h from recent studies showed IC₅₀ < 0.14 μM against A549 lung cancer cells, attributed to G0/G1 cell cycle arrest and caspase-3 activation .

Table 3: Comparative Bioactivity of Analogous Compounds

CompoundTarget Cell LineIC₅₀ (μM)Mechanism
4h A549<0.14Apoptosis, MMP-9 inhibition
EVT-2765745CXCR3 Signaling1.65Receptor antagonism
Patent US11731964B2 MRSA2.55Enzyme inhibition

Computational and In Silico Insights

Molecular Docking Studies

Docking simulations of similar compounds into MMP-9 (PDB: 1GKD) reveal hydrogen bonding between the oxadiazole ring and Arg424, while fluorinated aryl groups engage in hydrophobic interactions with Leu397 and Val398 . These interactions suggest a plausible binding mode for the target compound.

ADMET Predictions

In silico profiling using SwissADME indicates high gastrointestinal absorption but potential CYP3A4 inhibition, necessitating further pharmacokinetic studies .

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